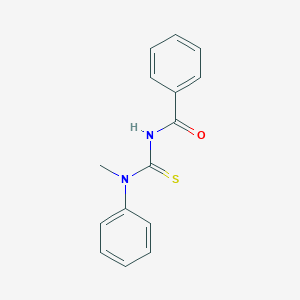

1-Methyl-1-phenyl-3-benzoylthiourea

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-[methyl(phenyl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-17(13-10-6-3-7-11-13)15(19)16-14(18)12-8-4-2-5-9-12/h2-11H,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVQCLAJJBWOFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197803 | |

| Record name | 1-Methyl-1-phenyl-3-benzoylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4949-94-4 | |

| Record name | 1-Methyl-1-phenyl-3-benzoylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004949944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1-phenyl-3-benzoylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Physicochemical Properties

General Synthetic Pathways for N,N'-Disubstituted Thioureas

The primary method for synthesizing N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. In the case of 1-aroyl-3-substituted thioureas, an aroyl isothiocyanate is generated in situ from the corresponding aroyl chloride and a thiocyanate (B1210189) salt, typically potassium or ammonium (B1175870) thiocyanate. eurjchem.com This reactive intermediate is then treated with an appropriate amine to yield the desired thiourea (B124793) derivative. nih.goveurjchem.com

Specific Synthesis of this compound

The synthesis of this compound follows the general pathway described above. Benzoyl chloride is reacted with potassium thiocyanate in a suitable solvent like acetone (B3395972) to form benzoyl isothiocyanate. Subsequent addition of N-methylaniline to the reaction mixture results in the formation of this compound. google.com The reaction is typically carried out with stirring at a controlled temperature. google.com

Physicochemical Characterization

The resulting compound, this compound, is a solid at room temperature. Its identity and purity are confirmed through various physicochemical and spectroscopic techniques.

| Property | Value |

| Melting Point | 147 °C google.com |

| Molecular Formula | C₁₅H₁₄N₂OS |

| Appearance | Crystalline solid |

Advanced Structural Elucidation

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in confirming the molecular structure of 1-Methyl-1-phenyl-3-benzoylthiourea by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of related benzoylthiourea (B1224501) derivatives, the proton signals for the methyl group are typically observed as singlets. analis.com.my Aromatic protons resonate in the downfield region, generally between 7.0 and 8.0 ppm. tubitak.gov.tr The N-H protons of the thiourea (B124793) moiety often appear as singlets in the range of 8.39 to 11.2 ppm. tubitak.gov.trresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl (C=O) carbon signal for benzoylthiourea derivatives typically appears in the range of δ 165-171 ppm. analis.com.mytubitak.gov.trconicet.gov.ar The thiocarbonyl (C=S) carbon is generally observed further downfield, at approximately δ 179-182 ppm. conicet.gov.arnih.gov The methyl carbon resonance is found in the upfield region of the spectrum. analis.com.my Aromatic carbons display signals within the typical range of δ 116-156 ppm. analis.com.my

Table 1: Representative NMR Data for Benzoylthiourea Derivatives

| Nucleus | Functional Group | Chemical Shift (δ) ppm |

|---|---|---|

| ¹H | Methyl (CH₃) | ~2.3-2.8 analis.com.my |

| ¹H | Aromatic (Ar-H) | ~7.0-8.2 tubitak.gov.trresearchgate.net |

| ¹H | Amide (N-H) | ~8.4-12.7 researchgate.net |

| ¹³C | Methyl (CH₃) | ~17-24 analis.com.my |

| ¹³C | Aromatic (Ar-C) | ~116-156 analis.com.my |

| ¹³C | Carbonyl (C=O) | ~168-171 analis.com.my |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound and related compounds, key stretching vibrations are observed for the N-H, C=O, C-N, and C=S bonds. The N-H stretching vibration typically appears in the region of 3155–3375 cm⁻¹. analis.com.mynih.gov The carbonyl (C=O) stretching frequency is found between 1638 and 1713 cm⁻¹. analis.com.myresearchgate.net The C-N stretching vibration is observed in the range of 1326–1392 cm⁻¹, while the C=S stretching vibration appears at lower wavenumbers, typically between 666 and 847 cm⁻¹. analis.com.myconicet.gov.arnih.gov

Table 2: Characteristic IR Absorption Bands for Benzoylthiourea Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3155–3375 analis.com.mynih.gov |

| C=O | Stretch | 1638–1713 analis.com.myresearchgate.net |

| C-N | Stretch | 1326–1392 analis.com.mynih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Benzoylthiourea derivatives typically exhibit multiple absorption bands in the UV-Vis spectrum, which are attributed to n→π* and π→π* electronic transitions. analis.com.my These absorption bands are generally observed in the range of 205–287 nm. analis.com.my

Table 3: UV-Vis Absorption Data for Benzoylthiourea Derivatives

| Transition Type | Wavelength Range (λmax, nm) |

|---|---|

| π→π* | 205–237 analis.com.my |

High Resolution Mass Spectrometry (HR-ESI-MS)

High Resolution Mass Spectrometry (HR-ESI-MS) is a technique used to determine the precise mass and elemental composition of a molecule. This method provides a highly accurate molecular weight, which aids in the confirmation of the chemical formula of this compound.

Single Crystal X-ray Diffraction Analysis

Crystal Systems and Space Groups

The crystal structure of various benzoylthiourea derivatives has been determined using single crystal X-ray diffraction. These compounds are frequently found to crystallize in the monoclinic crystal system. analis.com.mytubitak.gov.trresearchgate.neteurjchem.com Common space groups observed for this class of compounds include P2₁/n and P2₁/c. analis.com.mytubitak.gov.trresearchgate.neteurjchem.com In some instances, benzoylthiourea derivatives have been found to crystallize in the orthorhombic or triclinic crystal systems. tubitak.gov.trnih.gov

Table 4: Crystallographic Data for Representative Benzoylthiourea Derivatives

| Compound | Crystal System | Space Group |

|---|---|---|

| N-(2-methybenzoyl)-N'-(3-methyl-2-pyridyl)thiourea | Monoclinic | P2₁/n analis.com.my |

| N,N-dimethyl-N'-(2-methylbenzoyl)thiourea | Monoclinic | P2₁/c tubitak.gov.tr |

| 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea | Monoclinic | P2₁/n eurjchem.com |

| N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea | Monoclinic | P2(1)/c researchgate.net |

Molecular Geometry and Conformation

The spatial arrangement of this compound is characterized by a notable non-planar conformation. The molecule exhibits significant twisting along its backbone, a feature that profoundly influences its chemical and physical properties.

Torsion Angles and Molecular Twist

The conformation of the molecule is defined by key torsion angles. A significant twist is observed between the thiocarbonyl and carbonyl moieties. For a related compound, the C9—N1—C1—O1 and C1—N1—C9—N2 torsion angles were reported to be 0.1 (3)° and -56.1 (2)°, respectively, indicating a twisted arrangement. iucr.org In another derivative, 1-benzoyl-3-methyl-3-pentylthiourea, the dihedral angles between the thiourea and amide residues in two independent molecules were found to be 53.47 (17)° and 55.81 (17)°. researchgate.net This inherent twist is a common feature among benzoylthiourea derivatives. researchgate.netconicet.gov.ar

Table 1: Selected Torsion Angles in Benzoylthiourea Derivatives

| Torsion Angle | Value (°) | Compound |

|---|---|---|

| C9—N1—C1—O1 | 0.1 (3) | N-(Diphenylcarbamothioyl)-3-methylbenzamide |

| C1—N1—C9—N2 | -56.1 (2) | N-(Diphenylcarbamothioyl)-3-methylbenzamide |

| Thiourea/Amide Dihedral | 53.47 (17) | 1-Benzoyl-3-methyl-3-pentylthiourea (Molecule 1) |

| Thiourea/Amide Dihedral | 55.81 (17) | 1-Benzoyl-3-methyl-3-pentylthiourea (Molecule 2) |

Note: Data is based on related structures to illustrate typical molecular conformations.

Planarity and Dihedral Angles Between Molecular Moieties

The phenyl and benzoyl rings of the molecule are not coplanar with the central thiourea fragment. In a similar structure, the phenyl rings were rotated out of the mean plane of the N1–C9–S1–N2 atoms by 66.87 (8)° and 78.40 (9)°. iucr.org The dihedral angle between the two phenyl rings in this instance was 87.81 (9)°. iucr.org In another related compound, 1-benzoyl-3-ethyl-3-phenylthiourea, the dihedral angle between the benzene (B151609) ring and the phenyl ring is 75.93 (15)°, while the angles between the thiourea plane and these rings are 87.99 (11)° and 62.44 (16)°, respectively. researchgate.net This twisted arrangement is a consequence of steric hindrance and electronic effects between the bulky substituents. The thiourea moiety itself is nearly planar. tubitak.gov.tr

Table 2: Dihedral Angles in Benzoylthiourea Derivatives

| Molecular Moieties | Dihedral Angle (°) | Compound |

|---|---|---|

| Phenyl Ring / Thiourea Plane | 66.87 (8) | N-(Diphenylcarbamothioyl)-3-methylbenzamide |

| Phenyl Ring / Thiourea Plane | 78.40 (9) | N-(Diphenylcarbamothioyl)-3-methylbenzamide |

| Phenyl Ring / Phenyl Ring | 87.81 (9) | N-(Diphenylcarbamothioyl)-3-methylbenzamide |

| Benzene Ring / Phenyl Ring | 75.93 (15) | 1-Benzoyl-3-ethyl-3-phenylthiourea |

| Thiourea Plane / Benzene Ring | 87.99 (11) | 1-Benzoyl-3-ethyl-3-phenylthiourea |

| Thiourea Plane / Phenyl Ring | 62.44 (16) | 1-Benzoyl-3-ethyl-3-phenylthiourea |

Note: Data is based on related structures to illustrate typical molecular conformations.

Hydrogen Bonding Networks (Intramolecular and Intermolecular Interactions)

Hydrogen bonds play a crucial role in stabilizing the molecular conformation and crystal packing of this compound and its derivatives. Intramolecular N-H···O hydrogen bonds are a common feature, creating a pseudo-six-membered ring that enhances the planarity of the benzoylthiourea fragment. nih.govukm.myrsc.org This interaction is consistently observed across a range of similar structures. conicet.gov.arnih.gov

Intermolecularly, N-H···S hydrogen bonds are prominent, often leading to the formation of centrosymmetric dimers where two molecules are linked in a head-to-tail fashion. iucr.orgresearchgate.nettubitak.gov.tr These dimers can then be further connected through other weak interactions.

Polymorphism and Structural Variations

Polymorphism, the ability of a compound to exist in more than one crystalline form, has been observed in related benzoylthiourea derivatives. For instance, two polymorphs of 3-benzoyl-1,1-dimethyl-thiourea have been identified, differing in their crystal packing and morphology. researchgate.net Different crystalline forms can arise from variations in crystallization conditions, leading to distinct supramolecular arrangements. In the case of 1-benzoyl-3-methyl-3-pentylthiourea, two independent molecules are present in the asymmetric unit, which differ in the orientation of the pentyl chains. researchgate.net This highlights the conformational flexibility of these molecules and their capacity to adopt different packing motifs. The study of polymorphism is important as different polymorphs can exhibit distinct physical properties. researchgate.net

Coordination Chemistry of Benzoylthiourea Ligands

Ligand Design and Donor Atom Capabilities (Oxygen, Nitrogen, and Sulfur)

The 1-Methyl-1-phenyl-3-benzoylthiourea ligand possesses three potential donor atoms: the carbonyl oxygen (O), the thioamide nitrogen (N), and the thiocarbonyl sulfur (S). uzh.chukm.my This arrangement provides multiple coordination sites for metal ions. The structure features a benzoyl group attached to a thiourea (B124793) backbone, with the thiourea nitrogen atom substituted with both a methyl and a phenyl group. These substituents can influence the ligand's solubility, steric hindrance, and electronic distribution, thereby affecting its coordination behavior. nih.gov The presence of a hard oxygen donor, a borderline nitrogen donor, and a soft sulfur donor enables coordination with a wide spectrum of metal ions, in accordance with Pearson's Hard and Soft Acid-Base (HSAB) theory. Many benzoylthiourea (B1224501) ligands have been found to coordinate as mono-anionic bidentate O,S donors. cardiff.ac.uk

Complexation with Transition Metal Ions

The versatile donor capabilities of this compound facilitate its complexation with a variety of transition metal ions, including but not limited to Copper (Cu), Cobalt (Co), Nickel (Ni), Platinum (Pt), Palladium (Pd), Rhenium (Re), Ruthenium (Ru), Silver (Ag), Gold (Au), and Cadmium (Cd). uzh.chrsc.org The resulting metal complexes exhibit a range of stoichiometries, oxidation states, and coordination geometries. uzh.ch

Synthesis of Metal Complexes (e.g., Cu, Co, Ni, Pt, Pd, Re, Ru, Ag, Au, Cd)

The synthesis of metal complexes with benzoylthiourea ligands generally involves the reaction of the ligand with a metal salt in a suitable solvent. rsc.orgsemanticscholar.org The choice of solvent, such as ethanol, methanol, or a dichloromethane (B109758) mixture, is crucial for the solubility of the reactants and is often performed under reflux. rsc.orgsemanticscholar.org For instance, copper(II) and cobalt(II) complexes have been synthesized by adding a methanolic solution of the metal chloride to a methanolic solution of the acylthiourea. rsc.org Similarly, gold(I), silver(I), and copper(I) complexes with a related benzoylthiourea ligand were synthesized by treating the ligand with the respective metal salts in acetonitrile. rsc.orgnih.gov The synthesis of platinum(II) and palladium(II) complexes with N-benzoyl-N'-aryl-thiourea derivatives has also been described. researchgate.net

Interactive Data Table: Synthesis of Benzoylthiourea Metal Complexes

| Metal Ion | General Synthetic Method | Solvent | Reference |

|---|---|---|---|

| Cu(II), Co(II) | Reaction of metal chloride with acylthiourea ligand | Methanol | rsc.org |

| Au(I), Ag(I), Cu(I) | Reaction of ligand with HAuCl₄, AgNO₃, or CuI | Acetonitrile | rsc.orgnih.gov |

| Pt(II), Pd(II) | Reaction with N-benzoyl-N'-aryl-thiourea derivatives | Not specified | researchgate.net |

| Ni(II) | Reaction of metal acetate (B1210297) with ligand in a 1:2 molar ratio | Methanol/Dichloromethane | semanticscholar.org |

Stoichiometry and Oxidation States of Metal Centers in Complexes

The stoichiometry of metal complexes with benzoylthiourea ligands is commonly found to be 1:1 or 1:2 (metal:ligand). scispace.comresearchgate.net The oxidation state of the metal center can be influenced by the ligand itself. For example, benzoylthiourea ligands can reduce Cu(II) to Cu(I) during complexation. cardiff.ac.uk The final oxidation state is determined by the initial state of the metal salt and the ligand's redox properties. diva-portal.org In many structurally characterized complexes, the benzoylthiourea moieties act as monoanionic S,O-chelators. researchgate.net

Coordination Modes and Geometries

This compound can coordinate to metal centers in several ways, leading to various geometries. The coordination mode is influenced by the metal ion, solvent, and other ligands present.

In some cases, the ligand coordinates in a monodentate fashion, primarily through the sulfur atom. uzh.chcardiff.ac.ukresearchgate.net This is common with soft metal ions like Ag(I), Au(I), and Pt(II). cardiff.ac.uk The coordination of benzoylthiourea derivatives to rhenium(I) via the neutral thione sulfur atom has also been observed, typically resulting in stable monomeric complexes. uzh.ch

More frequently, benzoylthiourea ligands act as bidentate chelating agents. uzh.chresearchgate.net

O,S-Bidentate Chelation: Coordination through the carbonyl oxygen and thiocarbonyl sulfur atoms forms a stable six-membered ring. researchgate.netresearchgate.net This is a common coordination mode for these ligands. cardiff.ac.ukresearchgate.net For instance, palladium(II) complexes often exhibit bidentate coordination through sulfur and oxygen atoms. researchgate.net

N,S-Bidentate Chelation: Coordination via the thioamide nitrogen and thiocarbonyl sulfur atoms is also possible, though potentially less common. Some ruthenium(II) complexes with related furoyl thiourea ligands have shown bidentate coordination through S and N atoms. rsc.org

Interactive Data Table: Coordination Modes of Benzoylthiourea Ligands

| Coordination Mode | Donor Atoms | Example Metal Ions | Reference |

|---|---|---|---|

| Monodentate | S | Ag(I), Au(I), Pt(II), Re(I) | uzh.chcardiff.ac.ukresearchgate.net |

| Bidentate | O, S | Pd(II) | researchgate.net |

| Bidentate | N, S | Ru(II) | rsc.org |

Scientific Review of this compound Encounters Scarcity of Compound-Specific Research Data

The coordination chemistry of benzoylthiourea ligands is rich and varied, with numerous studies detailing their interactions with a wide array of transition metals. uzh.ch These ligands are known to form both mononuclear and polynuclear complexes, acting as either monodentate or bidentate ligands. uzh.ch However, specific examples and detailed structural analyses of polynuclear complexes involving this compound as a bridging ligand are not documented in the reviewed literature. Research on other thiourea derivatives has demonstrated the formation of polynuclear structures, often with the sulfur atom of the thiourea moiety acting as a bridge between metal centers. bohrium.commdpi.com For instance, polynuclear copper(I) and silver(I) complexes with 1,3-diisobutyl thiourea have been synthesized and structurally characterized, revealing trimetallic and hexametallic structures with bridging sulfur atoms. mdpi.com

Similarly, while the thermodynamic and kinetic stability of metal complexes is a crucial aspect of their study, specific data such as stability constants (log β), dissociation constants, or kinetic parameters (lability/inertness) for complexes of this compound are not present in the available scientific record. General principles suggest that the stability of metal complexes with benzoylthiourea derivatives is influenced by factors such as the nature of the metal ion, the solvent system, and the specific substituents on the ligand. conicet.gov.arhopotx.com For example, studies on platinum(II) complexes with the structurally similar 1-benzyl-3-phenylthiourea (B182860) indicate that such complexes can exhibit high stability. mdpi.com

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the fundamental properties of 1-Methyl-1-phenyl-3-benzoylthiourea. ukm.myrsc.org DFT methods, such as B3LYP, are frequently used to accurately predict the molecule's geometry, electronic structure, and other quantum chemical parameters. ukm.myrajpub.comespublisher.comresearchgate.net These calculations are instrumental in understanding the intrinsic characteristics that govern the compound's chemical behavior.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a critical first step in computational studies, providing the most stable three-dimensional arrangement of atoms in the this compound molecule. researchgate.net These optimized structures are essential for subsequent electronic structure analysis. dntb.gov.ua The process involves finding the minimum energy conformation on the potential energy surface. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for a Benzoylthiourea (B1224501) Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (ring) | Varies |

| N1-C2 | Coincides well with calculations |

| C2-N1-C5 | ~147° |

| C-C-H | ~120° |

| Data derived from studies on benzoylthiourea. rajpub.com |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity and kinetic stability of this compound. espublisher.combamu.ac.in The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. bamu.ac.in

The spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attacks. For many benzoylthiourea derivatives, the HOMO is often localized on the benzothiazolyl fragment, while the LUMO is situated on the benzoylthiourea fragment. scispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. espublisher.com A smaller energy gap suggests higher reactivity and lower kinetic stability. bamu.ac.in For a related benzoylthiourea derivative, the HOMO-LUMO gap was calculated to be approximately 3.88 eV, indicating good kinetic stability. espublisher.com

Table 2: Frontier Molecular Orbital Energies for a Benzoylthiourea Derivative

| Orbital | Energy (eV) |

| HOMO | Varies |

| LUMO | Varies |

| Energy Gap (ΔE) | ~3.88 eV |

| Data derived from studies on a related benzoylthiourea compound. espublisher.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and reactive sites of a molecule. nih.govresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically colored to indicate different charge densities. Red areas signify negative potential, indicating electron-rich regions susceptible to electrophilic attack, while blue areas represent positive potential, corresponding to electron-poor regions prone to nucleophilic attack. researchgate.netwolfram.com

In benzoylthiourea derivatives, the negative potential is often concentrated around the oxygen and sulfur atoms of the carbonyl and thiocarbonyl groups, respectively, making them likely sites for interaction with electrophiles. rajpub.comresearchgate.net Conversely, the positive potential is generally found around the hydrogen atoms, particularly those of the N-H groups. researchgate.net This information is invaluable for predicting intermolecular interactions, including hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, charge transfer, and hyperconjugative interactions within the this compound molecule. dntb.gov.uaallsubjectjournal.com This method helps to understand the stabilization arising from electron delocalization between occupied (donor) and unoccupied (acceptor) orbitals. researchgate.netresearchgate.net

Molecular Modeling and Simulations

Molecular modeling and simulations provide a dynamic perspective on the interactions of this compound with biological macromolecules, offering crucial information for drug design and development.

Molecular Docking Studies (Ligand-Receptor Interactions and Binding Affinity)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand, such as this compound, when it interacts with a target receptor, typically a protein. nih.govresearchgate.net This method is instrumental in understanding the molecular basis of a compound's biological activity. nih.govrsc.org

Docking studies on benzoylthiourea derivatives have been performed against various biological targets, including DNA gyrase and ribonucleotide reductase, to explore their potential as antimicrobial and anticancer agents, respectively. nih.govresearchgate.net The results of these studies are often expressed as a docking score, which estimates the binding free energy, and are visualized to show the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the receptor's active site. nih.gov For example, docking studies of benzoylthiourea derivatives with E. coli DNA gyrase B have revealed key hydrogen bonding interactions with residues like ASN46, GLY77, and ILE78. nih.gov

Table 3: Example of Molecular Docking Results for a Benzoylthiourea Derivative

| Target Protein | Docking Score (kcal/mol) | Interacting Residues |

| E. coli DNA Gyrase B | -63.91 | ASN46, ILE78, GLY77 |

| Data derived from docking studies of a related compound. nih.gov |

Molecular Dynamics (MD) Simulations (Conformational Dynamics and Protein-Ligand Stability)

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. researchgate.net These simulations provide detailed information on the conformational changes and fluctuations of molecules, which is crucial for understanding their biological function. researchgate.net

In the context of this compound and related thiourea (B124793) derivatives, MD simulations are employed to assess the stability of these compounds when interacting with biological targets, such as proteins. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov The stability of a protein-ligand complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. mdpi.com A stable RMSD suggests that the ligand maintains a consistent binding pose within the protein's active site. researchgate.netmdpi.com For instance, in studies of similar compounds, MD simulations have shown that stable complexes are formed with various receptors, indicating the potential for these compounds to act as inhibitors. researchgate.netmdpi.comresearchgate.net

The conformational landscape of thiourea derivatives can be explored by performing potential energy surface (PES) scans around rotatable bonds. nih.gov These scans help identify the most stable conformers of the molecule. nih.gov For example, studies on related thiourea compounds have identified that anti and syn conformations around the C-N bonds of the thiourea unit have different energy levels, with one conformation being more stable than the other. nih.gov This conformational preference can be crucial for the molecule's biological activity.

Furthermore, MD simulations can reveal the importance of specific interactions, such as hydrogen bonds and hydrophobic interactions, in stabilizing the protein-ligand complex. nottingham.ac.uk By analyzing the interactions between the ligand and the amino acid residues of the protein, researchers can identify key residues that are critical for binding. mdpi.com This information is invaluable for the rational design of more potent and selective inhibitors. nih.gov

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a valuable tool for investigating intermolecular interactions in molecular crystals. scirp.orgakademisains.gov.myjmaterenvironsci.com This method allows for the visualization and quantification of the different types of intermolecular contacts that stabilize the crystal packing. The analysis generates a three-dimensional surface around a molecule, which is colored according to the nature and closeness of the intermolecular contacts. jmaterenvironsci.com

The enrichment ratio (ER), derived from Hirshfeld surface analysis, can be used to determine the propensity of certain pairs of chemical species to form specific interactions within the crystal. nih.gov This provides further insight into the nature of the crystal packing.

Non-Covalent Interaction (NCI) Plot Analysis

Non-covalent interaction (NCI) plot analysis is a technique used to visualize and characterize weak non-covalent interactions in real space. researchgate.netjussieu.frgithub.comjussieu.fr This method is based on the electron density and its derivatives, and it can identify various types of interactions, including hydrogen bonds, van der Waals interactions, and steric clashes. researchgate.netgithub.com

NCI plots use a color-coded isosurface to represent the strength and nature of the interactions. nih.gov Typically, blue indicates strong attractive interactions like hydrogen bonds, green represents weak van der Waals interactions, and red signifies strong repulsive interactions or steric clashes. nih.govresearchgate.net

In the study of thiourea derivatives, NCI plot analysis can complement the findings from Hirshfeld surface analysis by providing a visual representation of the non-covalent interactions that stabilize molecular conformations and crystal structures. nih.gov For example, NCI plots can clearly show the attractive nature of hydrogen bonds and the dispersive character of π-stacking interactions. jussieu.fr

Interaction Energy Calculations and Contributions

To quantify the strength of intermolecular interactions, interaction energy calculations are often performed using quantum chemical methods, such as Density Functional Theory (DFT). nih.gov These calculations provide a numerical value for the energy of specific interactions, such as hydrogen bonds or stacking interactions. nih.gov

For thiourea derivatives, interaction energy calculations have been used to determine the relative strengths of different hydrogen bonds within the crystal structure. nih.gov For instance, in a related compound, the O—H···O hydrogen bond was found to have a greater interaction energy than the O—H···S and C—H···O interactions. nih.gov These calculations can also reveal unexpected findings, such as a C—H···O interaction being more stable than an O—H···S interaction. nih.gov

The total interaction energy can be decomposed into its electrostatic, polarization, dispersion, and repulsion components to provide a more detailed understanding of the nature of the interaction. This level of detail is crucial for a comprehensive understanding of the forces that govern molecular recognition and crystal packing.

Structure-Activity Relationship (SAR) Studies from Computational Data

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. rsc.orgdntb.gov.ua Computational methods play a significant role in modern SAR studies by providing insights into the molecular basis of activity.

For thiourea derivatives, computational SAR studies have been used to identify the structural features that are important for their antimicrobial and anticancer activities. nih.govmdpi.com For example, molecular docking studies can predict the binding affinity and orientation of different thiourea derivatives within the active site of a target protein. nih.gov These studies have shown that the presence and position of certain substituents, such as fluorine atoms or trifluoromethyl groups, can significantly affect the biological activity of the compound. nih.gov

The results from molecular docking can be correlated with experimental data to build robust SAR models. nih.gov These models can then be used to guide the design of new derivatives with improved activity. For example, if a particular substituent is found to form a favorable interaction with the target protein, new compounds can be designed that incorporate this feature.

Furthermore, computational studies can provide insights into the electronic properties of the molecules, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rajpub.com The HOMO-LUMO energy gap can be related to the chemical reactivity and stability of the molecule, which can in turn influence its biological activity. rajpub.com

Coordination Chemistry and Metal Complexation

Ligand Behavior and Coordination Modes

N-aroylthioureas can coordinate to metal ions in several ways. They can act as neutral monodentate ligands, typically binding through the sulfur atom. hud.ac.ukrsc.org They can also behave as monoanionic bidentate ligands, coordinating through both the sulfur and oxygen atoms after deprotonation of the N-H group. rsc.orgcardiff.ac.uk In some cases, coordination can also involve the nitrogen atoms. mdpi.com The specific coordination mode depends on the metal ion, the reaction conditions, and the substituents on the ligand. researchgate.net

Synthesis and Characterization of Metal Complexes

A variety of metal complexes of benzoylthiourea derivatives have been synthesized and characterized, including those with platinum, palladium, copper, nickel, and ruthenium. rsc.orgnih.gov These complexes often exhibit interesting geometries, such as square planar or octahedral. rsc.orguobasrah.edu.iqnih.gov The formation of these complexes can lead to enhanced biological activity compared to the free ligands.

Applications of Metal Complexes in Catalysis and Materials Science

The metal complexes of benzoylthiourea derivatives have potential applications in catalysis and materials science. For example, iron(II) complexes supported on silica (B1680970) nanoparticles have been used as catalysts for the transfer hydrogenation of carbonyl compounds. rsc.org The diverse coordination chemistry of these ligands allows for the design of complexes with specific electronic and structural properties, making them attractive for various material applications.

Emerging Research Themes and Future Directions

Development of Next-Generation Benzoylthiourea-Based Ligands with Enhanced Selectivity and Potency

A primary focus of current research is the rational design and synthesis of new benzoylthiourea (B1224501) derivatives with improved biological activity. The goal is to create next-generation ligands that exhibit heightened selectivity and potency for specific biological targets. This involves strategic chemical modifications to the core benzoylthiourea scaffold.

Researchers are systematically introducing various substituents, such as fluorine atoms or trifluoromethyl groups, onto the phenyl rings of the benzoylthiourea structure. nih.govnih.gov The inclusion of these groups can modulate the compound's electronic properties, lipophilicity, and metabolic stability, which in turn can lead to enhanced biological effects. nih.gov For instance, the incorporation of fluorine can increase membrane permeability and in vivo absorption, while the trifluoromethyl group is known to enhance lipophilicity and metabolic resilience. nih.gov

The synthesis of these novel derivatives often involves the reaction of appropriately substituted benzoyl isothiocyanates with various amines. nih.gov These synthetic efforts are frequently guided by computational modeling, such as molecular docking studies, to predict the binding affinity of the new ligands to their target proteins. nih.govnih.gov This synergy between synthetic chemistry and computational analysis allows for a more targeted approach to developing compounds with desired pharmacological profiles. The exploration of a diverse range of substituents and their positional variations on the benzoylthiourea framework is a key strategy in the quest for more effective and selective therapeutic agents. nih.gov

Advanced Spectroscopic and Structural Characterization of Novel Derivatives and Their Complexes

A deeper understanding of the structure-activity relationships of benzoylthiourea derivatives necessitates their thorough characterization using advanced analytical techniques. Researchers are employing a suite of spectroscopic and crystallographic methods to elucidate the precise molecular structures of these new compounds and their metal complexes.

Key spectroscopic techniques include Fourier-transform infrared (FT-IR), nuclear magnetic resonance (NMR), and UV-Visible spectroscopy. researchgate.netanalis.com.myhilarispublisher.com FT-IR spectroscopy is instrumental in identifying the characteristic functional groups of benzoylthioureas, such as the C=O (carbonyl), C=S (thiocarbonyl), N-H, and C-N bonds. researchgate.netanalis.com.my The vibrational frequencies of these groups provide valuable insights into the electronic environment within the molecule.

¹H and ¹³C NMR spectroscopy are crucial for determining the chemical structure and connectivity of atoms within the molecule. analis.com.mytubitak.gov.tr For instance, the chemical shifts of the N-H protons and the carbon atoms of the carbonyl and thiocarbonyl groups are particularly informative. researchgate.nettubitak.gov.tr UV-Visible spectroscopy reveals the electronic transitions within the molecule, typically showing absorption bands corresponding to n→π* and π→π* transitions. researchgate.netanalis.com.my

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the three-dimensional arrangement of atoms in the solid state. analis.com.mytubitak.gov.tr This technique is essential for understanding the conformation of the molecule, including the relative orientation of the benzoyl and phenyl groups, as well as the intramolecular and intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure. researchgate.nettubitak.gov.tr These detailed structural insights are invaluable for correlating the molecular architecture with the observed biological activity and for guiding the design of new derivatives.

Below is a table summarizing the typical spectroscopic data for novel benzoylthiourea derivatives:

| Spectroscopic Technique | Key Observables and Typical Ranges | Significance |

| FT-IR (cm⁻¹) | ν(N-H): 3187-3375, ν(C=O): 1683-1713, ν(C-N): 1326-1384, ν(C=S): 666-785 researchgate.netanalis.com.my | Identification of key functional groups. |

| UV-Visible (nm) | 205-287 researchgate.netanalis.com.my | Characterization of n→π* and π→π* electronic transitions. |

| ¹³C NMR (ppm) | δ(C=O): ~170, δ(C=S): ~180 researchgate.netanalis.com.my | Information on the electronic environment of carbonyl and thiocarbonyl carbons. |

| ¹H NMR (ppm) | δ(N-H): ~11.8-12.8 researchgate.net | Confirmation of the presence and electronic environment of N-H protons. |

Integration of Multi-Omics Data with Computational Predictions for Targeted Drug Discovery

The field of drug discovery is undergoing a paradigm shift with the integration of multi-omics data and computational modeling. nih.govnashbio.com This holistic approach provides a comprehensive, systems-level understanding of disease biology, enabling the identification of novel drug targets and the development of more effective therapies. nih.govnashbio.com For benzoylthiourea derivatives, this integrated strategy holds immense promise for accelerating their development as targeted therapeutic agents.

Multi-omics involves the concurrent analysis of data from various biological levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov By studying the interplay between these different "omes," researchers can uncover dysregulated cellular pathways and biochemical networks that are central to a disease's pathology. nashbio.com This systems-level perspective can highlight novel therapeutic targets that might be missed by traditional, single-gene approaches. nashbio.com

Computational methods, particularly machine learning and deep learning models, are becoming increasingly powerful tools for predicting drug-target interactions and synergistic drug combinations. arxiv.org These models can be trained on vast datasets of multi-omics information and chemical structures to predict the efficacy and potential mechanisms of action of compounds like benzoylthiourea derivatives. arxiv.org For example, deep learning models can integrate gene expression, copy number, and mutation data from cancer cells with the physicochemical properties of drugs to predict their synergistic effects. arxiv.org

The integration of multi-omics data with computational predictions can guide the design of benzoylthiourea derivatives with enhanced specificity for their intended targets. This approach can also help in identifying patient populations that are most likely to respond to a particular therapy, paving the way for personalized medicine. nih.gov While challenges remain in the integration and interpretation of these large and complex datasets, the synergy between multi-omics and computational modeling is set to revolutionize the discovery and development of benzoylthiourea-based drugs. nih.govmdpi.com

Exploration of Novel Catalytic Applications and Material Science Innovations

Beyond their established biological activities, benzoylthiourea derivatives are gaining recognition for their potential in catalysis and material science. The unique structural and electronic properties of these compounds make them versatile building blocks for creating novel functional materials and catalysts.

In the realm of catalysis, nanostructured materials incorporating thiourea (B124793) derivatives are being explored for their ability to enhance the efficiency and selectivity of chemical reactions. mdpi.com The high surface area and surface energy of nanocatalysts can lead to improved catalytic performance, allowing reactions to proceed at lower temperatures and reducing the formation of unwanted byproducts. mdpi.com The development of "green" synthesis methods for these nanomaterials is also a key area of focus, aiming to create environmentally friendly and biocompatible catalysts. mdpi.com

Metal complexes of benzoylthiourea derivatives are of particular interest due to their diverse coordination chemistry and potential catalytic activity. researchgate.net These complexes have been investigated for their ability to catalyze various organic transformations. The tunability of the ligand structure allows for the fine-tuning of the metal center's electronic and steric properties, which in turn influences the catalytic performance.

In material science, the ability of thiourea derivatives to form stable complexes with a wide range of metal ions is being leveraged to create new materials with interesting properties. ksu.edu.tr For example, these compounds have been used in the development of adsorbents for the removal of heavy metal ions from aqueous solutions, addressing environmental pollution concerns. researchgate.net The formation of water-insoluble complexes with transition metals is a key feature in this application. ksu.edu.tr The design and synthesis of innovative semiconducting nanostructured materials based on metal-benzoylthiourea complexes for applications in electronics and photovoltaics is also an emerging area of research. conicet.gov.arunlp.edu.ar

Supramolecular Chemistry and Self-Assembly of Thiourea Architectures for Functional Materials

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is providing new avenues for the application of thiourea derivatives. The ability of these compounds to participate in hydrogen bonding and other non-covalent interactions allows them to self-assemble into well-defined, higher-order structures with unique functions. bohrium.comacs.org

The hydrogen-bonding capabilities of the thiourea moiety are central to its role in supramolecular assembly. bohrium.com These interactions can drive the formation of one-dimensional chains, two-dimensional sheets, and three-dimensional networks, leading to the creation of materials such as coordination polymers and metal-organic frameworks (MOFs). bohrium.com These materials are of interest for a variety of applications, including gas storage and separation, catalysis, and sensing, due to their tunable pore sizes and high surface areas. bohrium.com

The self-assembly of thiourea-based ligands with metal ions can lead to the formation of metallosupramolecular polymers (MSPs). bohrium.com These materials exhibit a range of interesting properties, including stimuli-responsiveness (e.g., to temperature or light), self-healing capabilities, and shape memory effects. bohrium.com The design of these materials often involves the use of multitopic ligands that can coordinate to metal ions in a controlled manner, leading to the formation of specific architectures. bohrium.com

Furthermore, thiourea derivatives have been used to crosslink two-dimensional materials like graphene oxide, creating well-defined nanochannels for applications in molecular separation. researchgate.net The ability to precisely control the structure and properties of these self-assembled materials through the design of the thiourea-based building blocks is a key advantage of this approach. researchgate.net The exploration of the supramolecular behavior of thiourea derivatives is a rapidly developing area of research with the potential to yield a wide range of novel functional materials. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.